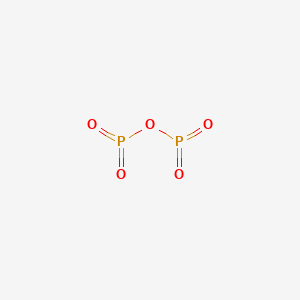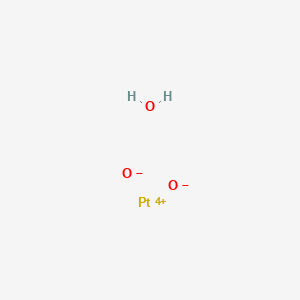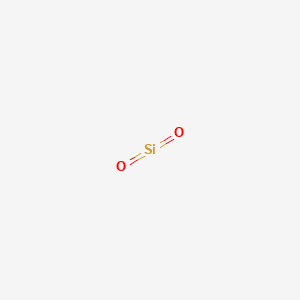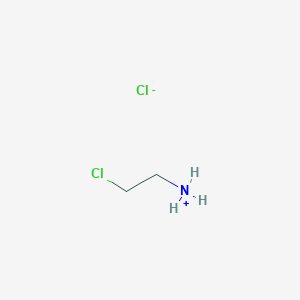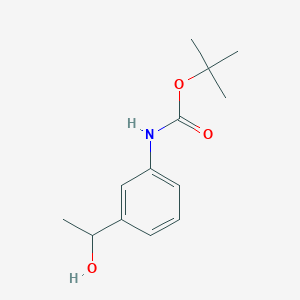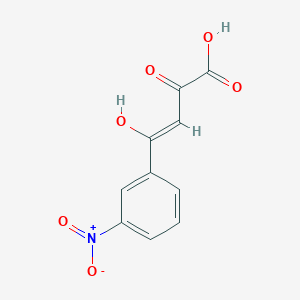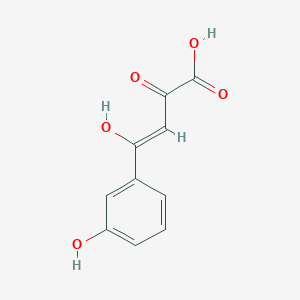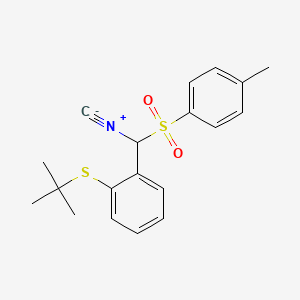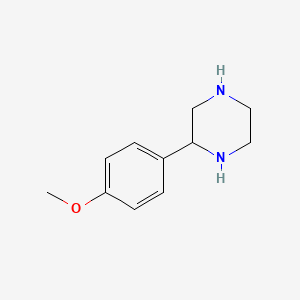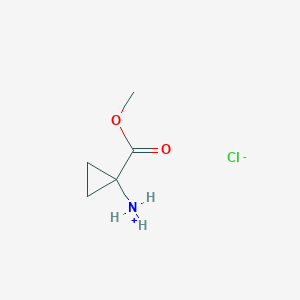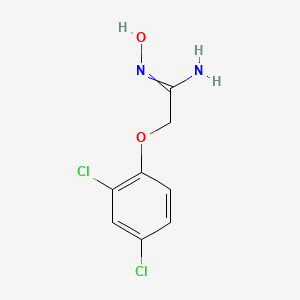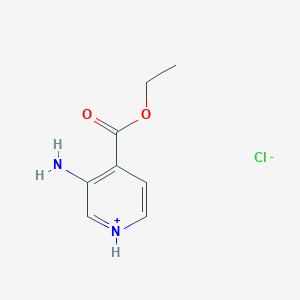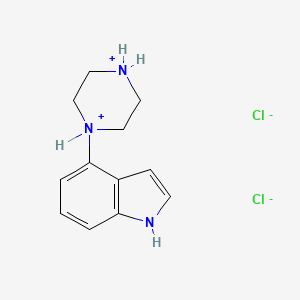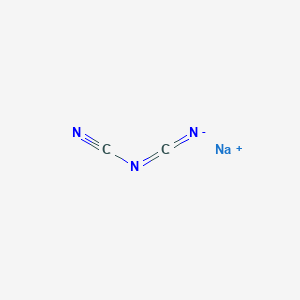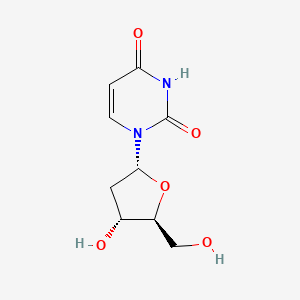
1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
描述
1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly known as thymidine, is a nucleoside composed of a pyrimidine base (thymine) attached to a deoxyribose sugar. It is a fundamental building block of deoxyribonucleic acid (DNA), playing a crucial role in the storage and transmission of genetic information in living organisms.
准备方法
Synthetic Routes and Reaction Conditions
Thymidine can be synthesized through various methods. One common approach involves the glycosylation of thymine with a protected form of deoxyribose, followed by deprotection. The reaction typically requires an acid catalyst, such as trifluoroacetic acid, and proceeds under mild conditions to yield thymidine.
Industrial Production Methods
Industrial production of thymidine often involves the fermentation of genetically modified microorganisms, such as Escherichia coli, which are engineered to overproduce thymidine. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and chromatography, to obtain high-purity thymidine.
化学反应分析
Types of Reactions
Thymidine undergoes various chemical reactions, including:
Oxidation: Thymidine can be oxidized to form thymidine glycol, a common DNA lesion.
Reduction: Thymidine can be reduced to dihydrothymidine under specific conditions.
Substitution: Thymidine can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions.
Major Products
Oxidation: Thymidine glycol.
Reduction: Dihydrothymidine.
Substitution: Substituted thymidine derivatives, depending on the nucleophile used.
科学研究应用
Thymidine has numerous applications in scientific research, including:
Chemistry: Thymidine is used as a precursor in the synthesis of various nucleoside analogs and modified nucleotides.
Biology: Thymidine is incorporated into DNA during replication, making it a valuable tool for studying DNA synthesis and cell proliferation.
Medicine: Thymidine analogs are used as antiviral and anticancer agents. For example, azidothymidine (zidovudine) is an antiviral drug used to treat HIV.
Industry: Thymidine is used in the production of diagnostic reagents and molecular biology kits.
作用机制
Thymidine exerts its effects by being incorporated into DNA during replication. The deoxyribose sugar of thymidine forms phosphodiester bonds with adjacent nucleotides, creating the backbone of the DNA strand. The thymine base pairs with adenine through hydrogen bonding, ensuring the accurate transmission of genetic information.
相似化合物的比较
Similar Compounds
Deoxyuridine: Similar to thymidine but contains uracil instead of thymine.
Deoxycytidine: Contains cytosine instead of thymine.
Deoxyadenosine: Contains adenine instead of thymine.
Uniqueness
Thymidine is unique among these compounds due to the presence of the methyl group on the thymine base, which enhances the stability of DNA and protects it from enzymatic degradation. This methyl group also plays a role in the regulation of gene expression and DNA repair processes.
属性
IUPAC Name |
1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-GKROBHDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940443 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189282-17-5 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-alpha-L-erythro-pentofuranosyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189282175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


